molecular formula C12H12N4O B1487180 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol CAS No. 2098137-74-5

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol

Cat. No.: B1487180
CAS No.: 2098137-74-5
M. Wt: 228.25 g/mol
InChI Key: IUMXLAWNFKMYMW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a cyclopropyl group at position 2 and a 5-methylpyrazin-2-yl group at position 6.

Properties

IUPAC Name

2-cyclopropyl-4-(5-methylpyrazin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-7-5-14-10(6-13-7)9-4-11(17)16-12(15-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMXLAWNFKMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of strong bases or acids, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The compound’s key structural analogs differ in substituents on the pyrimidine core, significantly affecting physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopropyl (C2), 5-methylpyrazin-2-yl (C6) Likely C₁₂H₁₂N₄O ~244.25 (estimated) Pyrazine substitution enhances π-π stacking; methyl group improves lipophilicity
2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol Cyclopropyl (C2), 1,3-dimethylpyrazol-5-yl (C6) C₁₂H₁₄N₄O 230.27 Pyrazole substitution reduces aromaticity; dimethyl groups increase steric bulk
KP-162 (2-(piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol) Piperidin-3-yl (C2), pyridin-4-yl (C6) C₁₄H₁₆N₄O 272.31 Piperidine and pyridine groups enhance solubility and receptor-binding affinity

Key Observations :

  • Aromatic vs.
  • Lipophilicity : The methyl group on pyrazine in the target compound balances lipophilicity better than the dimethylpyrazole analog, which may reduce metabolic clearance .
  • Solubility : KP-162’s piperidine and pyridine substituents introduce basic nitrogen atoms, enhancing aqueous solubility relative to the target compound’s neutral cyclopropyl and pyrazine groups .

Biological Activity

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by its unique structure featuring a cyclopropyl group and a methylpyrazine moiety. The molecular formula is C12H13N5, and it has a molecular weight of 229.27 g/mol. Its structural properties contribute to its biological activities, making it a subject of interest for various therapeutic applications.

1. Antiviral Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral properties. A study focused on similar compounds demonstrated that certain pyrimidine derivatives could inhibit the replication of viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viral infections.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that pyrimidine derivatives can inhibit inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), which are crucial in the inflammatory response . The mechanism likely involves the inhibition of specific enzymes associated with inflammation pathways, positioning this compound as a candidate for treating inflammatory diseases.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that have shown enzyme inhibitory activity.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and leading to downstream effects such as reduced inflammation or viral replication.

Case Studies

  • Antiviral Studies : A study on related pyrimidine derivatives highlighted their ability to inhibit viral replication in vitro. Although direct studies on this compound are lacking, this suggests a promising avenue for future research .
  • Cytotoxicity : Evaluations of similar compounds have shown varying levels of cytotoxicity against cancer cell lines, indicating that structural modifications can significantly influence biological activity .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC12H13N5Potential antiviral and anti-inflammatory effects
4-Cyclopropyl-6-(3-methylpyrazin-2-yl)pyrimidineC18H23N5OAntiviral activity against HCMV
7k (BMS-582949)N/ASelective p38α MAP kinase inhibitor with anti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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